molecular formula C9H8FNO2 B2779505 2-Cyclopropyl-4-fluoro-1-nitrobenzene CAS No. 2088324-31-4

2-Cyclopropyl-4-fluoro-1-nitrobenzene

Cat. No. B2779505
CAS RN: 2088324-31-4
M. Wt: 181.166
InChI Key: SIPDBTUYCCCFJF-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-fluoro-1-nitrobenzene is a chemical compound with the molecular formula C9H8FNO2 and a molecular weight of 181.17 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of 2-Cyclopropyl-4-fluoro-1-nitrobenzene consists of a benzene ring substituted with a cyclopropyl group, a fluorine atom, and a nitro group . The InChI code for this compound is 1S/C9H8FNO2/c10-7-3-4-9(11(12)13)8(5-7)6-1-2-6/h3-6H,1-2H2 .


Physical And Chemical Properties Analysis

2-Cyclopropyl-4-fluoro-1-nitrobenzene is a solid at room temperature . It should be stored at -20°C .

Scientific Research Applications

Molecular Synthesis and Characterization

2-Cyclopropyl-4-fluoro-1-nitrobenzene serves as a key intermediate in the synthesis of complex organic molecules. For example, studies have demonstrated its utility in synthesizing derivatives with potential applications in medicinal chemistry and material science. One approach involves nucleophilic aromatic substitution reactions to introduce cyclopropyl groups into fluoronitrobenzenes, providing access to a variety of functionalized aromatic compounds. These methodologies are crucial for the development of novel compounds with tailored physical, chemical, or biological properties (Jin et al., 2019).

Density Functional Theory (DFT) Studies

Density functional theory has been applied to understand the molecular geometries and electronic properties of nitrobenzene derivatives, including those similar to 2-cyclopropyl-4-fluoro-1-nitrobenzene. These studies help in predicting the reactivity, stability, and electronic characteristics of such compounds, which is vital for designing new materials and pharmaceuticals with specific functions (Chen & Chieh, 2002).

Electron Attachment Studies

Research into the electron attachment properties of nitrobenzene derivatives provides insights into their potential applications in designing electron-rich materials. Such studies are essential for the development of organic electronic devices, including organic light-emitting diodes (OLEDs) and solar cells. Understanding the interaction of these compounds with electrons can lead to the synthesis of materials with enhanced electronic properties (Asfandiarov et al., 2007).

Molecular Ordering in Liquid Crystals

2-Cyclopropyl-4-fluoro-1-nitrobenzene derivatives have been analyzed for their potential applications in liquid crystal technology. Studies focusing on the molecular ordering of smectogenic compounds, which exhibit liquid crystalline phases, contribute to the understanding and development of new materials for displays, sensors, and other advanced technologies. The ability to control the orientation and behavior of molecules in liquid crystals is crucial for optimizing the performance of these devices (Ojha & Pisipati, 2003).

Synthesis of Heterocyclic Compounds

The compound has been utilized in the synthesis of 2-arylbenzimidazole derivatives, showcasing its applicability in constructing nitrogen-containing heterocycles. These heterocyclic compounds are of significant interest due to their wide range of pharmacological activities. The development of efficient synthetic routes for such molecules is crucial for advancing drug discovery and development processes (Sayahi et al., 2018).

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fumes and wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

2-cyclopropyl-4-fluoro-1-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2/c10-7-3-4-9(11(12)13)8(5-7)6-1-2-6/h3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPDBTUYCCCFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CC(=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-4-fluoro-1-nitrobenzene

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